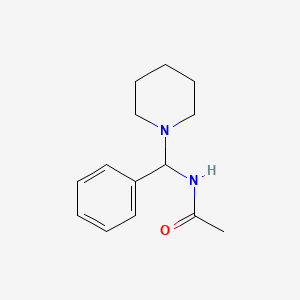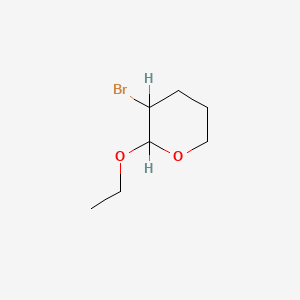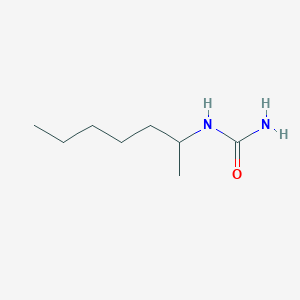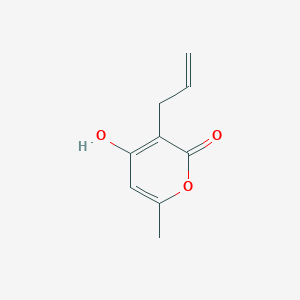![molecular formula C10H14O6 B14664769 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid CAS No. 46475-07-4](/img/structure/B14664769.png)
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxybicyclo[222]octane-1,4-dicarboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes two hydroxyl groups and two carboxylic acid groups
Vorbereitungsmethoden
The synthesis of 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid typically involves the reaction of isopropenyl acetate with 1,4-cyclohexanedione under acid-catalyzed conditions. This reaction yields 1,4-diacetoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride, which can then be hydrolyzed to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid catalysts like sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties, such as high strength and transparency.
Wirkmechanismus
The mechanism by which 2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid exerts its effects involves its ability to form stable complexes with metal ions and other molecules. This property is particularly useful in the development of MOFs, where the compound acts as a linker, creating a porous structure that can trap and interact with various substances . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid can be compared to other bicyclic compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A caged tertiary diamine used as a nucleophilic catalyst in organic synthesis.
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Used in the preparation of cycloalkanecarboxamides and related compounds.
The uniqueness of this compound lies in its dual hydroxyl and carboxylic acid groups, which provide versatility in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
46475-07-4 |
|---|---|
Molekularformel |
C10H14O6 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C10H14O6/c11-5-4-10(8(15)16)2-1-9(5,7(13)14)3-6(10)12/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
DKFZJKQOEGPMFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(C1(CC2O)C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


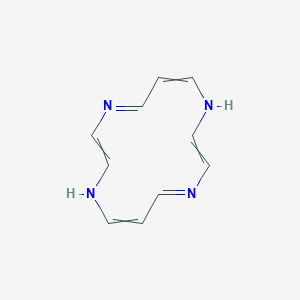
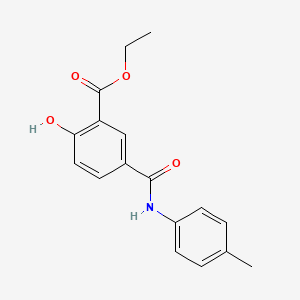

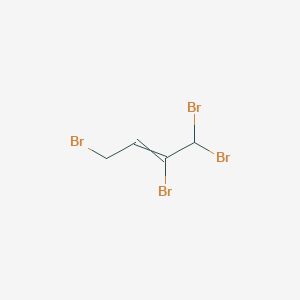
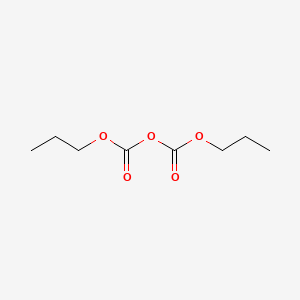
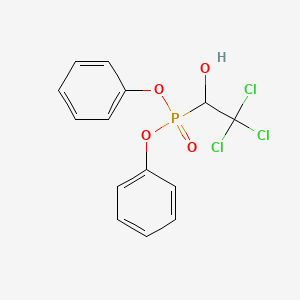
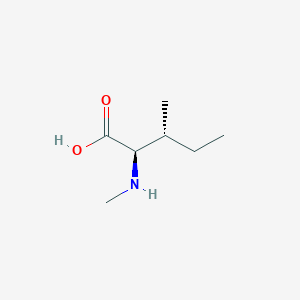

![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
